1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol This compound features a cyclopropane ring attached to a pyrazole moiety, which is further substituted with a methyl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclopropane carboxaldehyde in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the carboxylic acid derivative, while reduction results in the alcohol derivative.
Scientific Research Applications
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the pyrazole ring can interact with various receptors and enzymes, modulating their function and leading to biological effects .
Comparison with Similar Compounds
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-5-carboxaldehyde: This compound has a similar structure but lacks the cyclopropane ring, which may result in different chemical and biological properties.
5-Hydroxy-1-methyl-1H-pyrazole:
The uniqueness of this compound lies in its combination of a cyclopropane ring and a pyrazole moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2229293-38-1 |
---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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